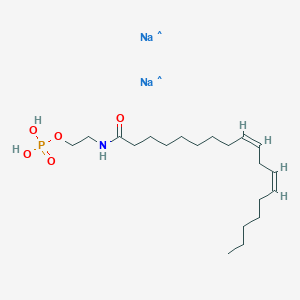
リノール酸エタノールアミドリン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phospho-Linoleoyl Ethanolamide (phospho-LEA) is a compound with the molecular formula C20H38NNa2O5P . It is a type of N-acylethanolamine (NAE), which are naturally occurring body lipids involved in many physiological and metabolic processes . Phospho-LEA and other NAEs like linoleoyl ethanolamide (LEA) and oleoyl ethanolamide (OEA) exhibit endocannabinoid-like activity .
Molecular Structure Analysis
Phospho-LEA has a molecular weight of 449.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 18 . The exact mass and monoisotopic mass of phospho-LEA are both 449.22829887 g/mol .
Physical and Chemical Properties Analysis
Phospho-LEA has a topological polar surface area of 95.9 Ų . It has a heavy atom count of 29 . The compound has a formal charge of 0 and a complexity of 459 .
科学的研究の応用
食用油の栄養価
リノール酸エタノールアミドリン酸エステルは、食用植物油に含まれる6つの脂肪酸アミド(FAA)の1つです . これらのFAAの存在は、リノール酸エタノールアミドリン酸エステルを含む、これらの油の栄養価に貢献しています . リノール酸エタノールアミドリン酸エステルの濃度は、脱色されていない大豆油で最も高いことがわかりました .
生理活性
リノール酸エタノールアミドリン酸エステルは、FAAの一種として、様々な生理活性を示します . これらの活性には、睡眠誘導、鎮痛、抗不安、抗痙攣、抗てんかん活性、神経保護、脂肪分解と体重減少の促進などがあります .
痛み、食物摂取、血糖値の調節
リノール酸エタノールアミドリン酸エステルは、痛み、食物摂取、血糖値を調節すると報告されています . これにより、痛み管理、食餌管理、糖尿病治療の研究の潜在的な標的となります。
睡眠誘導における役割
リノール酸エタノールアミドリン酸エステルは、睡眠誘導において重要な役割を果たします . これは、睡眠補助薬や睡眠障害治療薬の開発における潜在的な用途を示唆しています。
抗がん特性
リノール酸エタノールアミドリン酸エステルは、ヒト被験者において癌細胞の遊走を阻害することが報告されています . これは、癌治療研究における潜在的な用途を示唆しています。
界面活性剤と潤滑剤における用途
リノール酸エタノールアミドリン酸エステルは、脂肪酸エタノールアミドの一種として、重要な非イオン性界面活性剤のクラスです . それらは、潤滑剤、界面活性剤、洗剤、化粧品として広く使用されています <svg class="icon" height="16" p-id="1735" t
作用機序
Target of Action
Phospho-Linoleoyl Ethanolamide (phospho-LEA) is an intermediate in the biosynthesis of linoleoyl ethanolamide . It is thought to regulate food intake by selectively prolonging feeding latency and post-meal interval . The primary targets of phospho-LEA are the CB1 and CB2 receptors , which are part of the endocannabinoid system . These receptors play a crucial role in various physiological processes, including appetite regulation and pain sensation .
Mode of Action
Phospho-LEA interacts with its targets, the CB1 and CB2 receptors, through a mechanism similar to other endocannabinoids . It binds to these receptors and triggers a series of intracellular events, leading to the observed physiological effects . The exact details of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
Phospho-LEA is an intermediate in the biosynthesis of linoleoyl ethanolamide, generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine . This pathway is part of the larger endocannabinoid system, which plays a crucial role in various physiological processes .
Result of Action
The molecular and cellular effects of phospho-LEA’s action are primarily related to its role in regulating food intake . By selectively prolonging feeding latency and post-meal interval, phospho-LEA can influence energy homeostasis . Additionally, it may have other effects due to its interaction with the endocannabinoid system .
将来の方向性
The use of NAEs like phospho-LEA in the formation of nanoparticles for targeted drug delivery is a promising area of research . These nanoparticles could potentially be used in the treatment, patient management, and improvement of quality of life in conditions such as arthritis, epilepsy, and cancer . Future directions should envision capturing the diversity of the endocannabinoid system and exploiting pharmacological options beyond the classical suspects .
生化学分析
Biochemical Properties
Phospho-Linoleoyl Ethanolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine .
Cellular Effects
Phospho-Linoleoyl Ethanolamide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phospho-Linoleoyl Ethanolamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phospho-Linoleoyl Ethanolamide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Phospho-Linoleoyl Ethanolamide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
Phospho-Linoleoyl Ethanolamide is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation .
特性
InChI |
InChI=1S/C20H38NO5P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25;;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)(H2,23,24,25);;/b7-6-,10-9-;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCOAVPHQCYQI-JFHYDWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38NNa2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
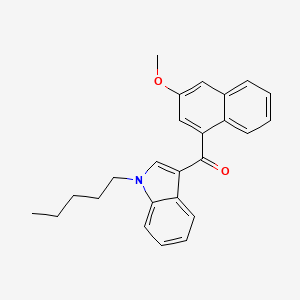
![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)
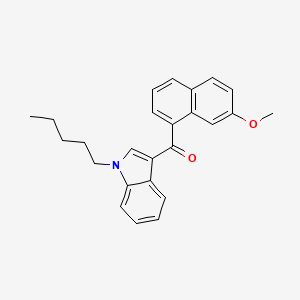


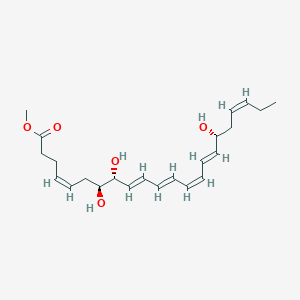

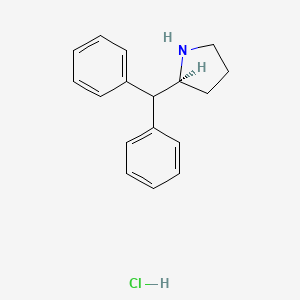
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)


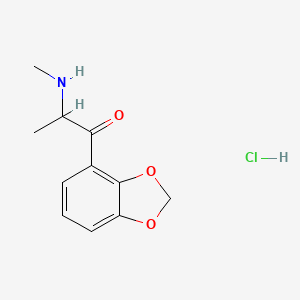
![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

